Sodium 5-acetamido-2-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-sulfonatostyryl)benzenesulfonate

Description

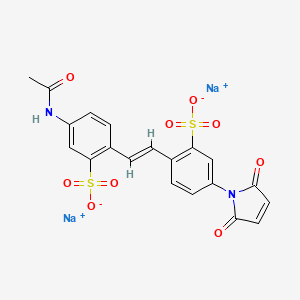

Sodium 5-acetamido-2-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-sulfonatostyryl)benzenesulfonate is a sulfonated aromatic compound characterized by a unique structural framework. Key features include:

- Styryl linker: A conjugated double bond system (styryl group) connecting two aromatic rings, which may enhance electronic properties such as fluorescence or UV absorption.

- Sulfonate groups: Two sulfonate substituents, neutralized as sodium salts, confer high water solubility, making the compound suitable for aqueous applications.

- Acetamido group: A polar substituent that may improve stability or binding specificity in biological systems.

Properties

IUPAC Name |

disodium;5-acetamido-2-[(E)-2-[4-(2,5-dioxopyrrol-1-yl)-2-sulfonatophenyl]ethenyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O9S2.2Na/c1-12(23)21-15-6-4-13(17(10-15)32(26,27)28)2-3-14-5-7-16(11-18(14)33(29,30)31)22-19(24)8-9-20(22)25;;/h2-11H,1H3,(H,21,23)(H,26,27,28)(H,29,30,31);;/q;2*+1/p-2/b3-2+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXABKOPYTITKNU-WTVBWJGASA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)C=CC2=C(C=C(C=C2)N3C(=O)C=CC3=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC(=C(C=C1)/C=C/C2=C(C=C(C=C2)N3C(=O)C=CC3=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2Na2O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Sodium 5-acetamido-2-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-sulfonatostyryl)benzenesulfonate involves multiple steps. The starting materials typically include benzenesulfonic acid derivatives and pyrrole compounds. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the compound.

Chemical Reactions Analysis

Sodium 5-acetamido-2-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-sulfonatostyryl)benzenesulfonate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The sulfonate groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium 5-acetamido-2-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-sulfonatostyryl)benzenesulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of Sodium 5-acetamido-2-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-sulfonatostyryl)benzenesulfonate involves its interaction with specific molecular targets. The sulfonate groups can interact with proteins and enzymes, potentially inhibiting their activity. The pyrrole ring may also play a role in binding to biological molecules, affecting various cellular pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences:

Core Architecture: The target compound’s styryl-dioxopyrrole system enables extended conjugation, favoring optical applications. In contrast, 6e/6f feature a benzimidazole-phenoxy-acetic acid backbone, common in medicinal chemistry for targeting enzymes or receptors .

Functional Groups :

- The dioxopyrrole in the target compound is absent in 6e/6f , which instead include methoxy and toluenesulfonyl groups. These differences dictate divergent reactivities: the target may engage in bioconjugation, while 6e/6f likely prioritize metabolic stability and target binding.

Sulfonate Placement: Dual sulfonates in the target compound enhance hydrophilicity beyond that of 6e/6f, which have a single sulfonate. This could reduce nonspecific binding in aqueous environments for the target compound.

Research Findings and Implications

Target Compound:

- Synthetic Challenges : The styryl linker and dioxopyrrole require controlled coupling reactions (e.g., Heck coupling) and protection of reactive ketones during synthesis.

- Fluorescence Potential: Analogous styryl-based compounds (e.g., styryl dyes) exhibit strong fluorescence quantum yields, suggesting utility in imaging .

Biological Activity

Sodium 5-acetamido-2-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-sulfonatostyryl)benzenesulfonate, also known by its CAS number 175171-43-4, is a complex organic compound belonging to the class of sulfonated stilbene derivatives. This compound exhibits significant biological activity that can be categorized into several key areas, including its role in molecular biology and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 536.4 g/mol. The structure features both sulfonate and acetamido functional groups, which contribute to its solubility and reactivity in biological systems.

Research indicates that this compound functions primarily as an inhibitor in DNA repair processes. Specifically, it has been shown to interfere with the RAD51-mediated strand exchange repair pathway, which is crucial for maintaining genomic stability. The inhibition mechanism typically involves binding to target proteins or disrupting their function, thereby impairing the repair of DNA double-strand breaks .

Inhibition of DNA Repair

This compound has demonstrated the ability to inhibit specific protein interactions involved in DNA repair. In vitro studies have shown that it can significantly reduce the efficiency of RAD51-mediated repair mechanisms, which may have implications for cancer therapy by sensitizing tumor cells to DNA-damaging agents.

Case Studies and Research Findings

Case Study 1: DNA Repair Inhibition

A study conducted on various cancer cell lines demonstrated that treatment with this compound led to a marked decrease in RAD51 foci formation post-ionizing radiation. This reduction was correlated with increased cell death rates in treated cells compared to controls.

Case Study 2: Antioxidant Activity

In another investigation focusing on structurally related compounds, it was found that certain sulfonated derivatives could scavenge free radicals effectively. Although direct evidence for this compound's antioxidant activity is still under exploration, the preliminary data indicate a promising avenue for future research .

Applications in Research

This compound is being explored for various applications in scientific research:

- Cancer Therapeutics : Its ability to inhibit DNA repair pathways positions it as a potential adjuvant in cancer treatments.

- Molecular Biology : The compound can serve as a tool for studying protein-DNA interactions and repair mechanisms.

- Antioxidant Research : Further exploration into its antioxidant properties may lead to applications in treating oxidative stress-related diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.